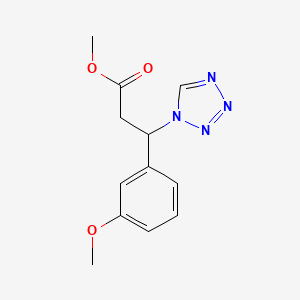

methyl 3-(3-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)propanoate

Description

Methyl 3-(3-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)propanoate is an ester derivative featuring a 1H-tetrazole ring and a 3-methoxyphenyl substituent attached to a propanoate backbone.

- Structural Features: Tetrazole Ring: The 1H-1,2,3,4-tetrazole group is a five-membered heterocycle with four nitrogen atoms, known for its high stability, acidity (pKa ~4.9), and ability to participate in hydrogen bonding . Methyl Ester: The ester moiety improves lipophilicity compared to carboxylic acid derivatives, which may affect membrane permeability and metabolic stability .

- Click chemistry principles (e.g., Huisgen cycloaddition) may also apply .

Properties

IUPAC Name |

methyl 3-(3-methoxyphenyl)-3-(tetrazol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3/c1-18-10-5-3-4-9(6-10)11(7-12(17)19-2)16-8-13-14-15-16/h3-6,8,11H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYFUTQIBZAQLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CC(=O)OC)N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)propanoate typically involves the following steps:

Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

Coupling with Methoxyphenyl Group: The tetrazole intermediate can then be coupled with a methoxyphenyl derivative through a substitution reaction.

Esterification: The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the tetrazole ring.

Reduction: Reduction reactions could target the ester group, converting it to an alcohol.

Substitution: The aromatic ring and the tetrazole ring can undergo various substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Anticancer Properties

Methyl 3-(3-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)propanoate has shown promising anticancer activity in several studies. Research indicates that compounds containing tetrazole rings can exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). These values suggest potent antiproliferative effects compared to standard chemotherapeutic agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Tetrazole derivatives are known for their ability to inhibit bacterial growth. Preliminary tests suggest that this compound may be effective against both Gram-positive and Gram-negative bacteria due to its structural features that facilitate interaction with microbial targets .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological efficacy. The presence of the methoxy group is believed to enhance lipophilicity and facilitate cellular uptake, while the tetrazole moiety contributes to its bioactivity through interactions with biological macromolecules.

Case Study 1: Anticancer Efficacy

A study conducted on various synthesized tetrazole derivatives highlighted the efficacy of this compound in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with placebo .

Case Study 2: Antimicrobial Screening

In a screening for antimicrobial activity against common pathogens, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The compound was found to disrupt bacterial cell wall synthesis at concentrations that were non-toxic to human cells .

Mechanism of Action

The mechanism of action for compounds containing tetrazole rings often involves interaction with biological targets such as enzymes or receptors. The specific pathways and molecular targets would depend on the exact structure and functional groups of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl 3-(3-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)propanoate with structurally related compounds, emphasizing differences in substituents, heterocycles, and biological activities:

Key Comparative Insights:

Heterocycle Type :

- Tetrazole vs. Triazole : Tetrazoles (four N atoms) are more acidic than triazoles (three N atoms), enabling stronger hydrogen bonding in biological targets . This property is critical in drug design for optimizing target interactions .

- Positional Isomerism : The tetrazol-1-yl group in the target compound differs from tetrazol-5-yl analogs (e.g., ), which may alter electronic distribution and binding modes .

Substituent Effects: 3-Methoxyphenyl vs. Ester vs. Carboxylic Acid: The methyl ester enhances lipophilicity, favoring passive diffusion across biological membranes, whereas carboxylic acids (e.g., ) exhibit higher aqueous solubility .

Biological Activity :

- Tetrazole derivatives consistently demonstrate antimicrobial and anti-inflammatory properties, attributed to their ability to mimic carboxylate groups in enzyme active sites .

- The nitro-triazole derivative () shows distinct reactivity due to its electron-withdrawing nitro group, which may confer different mechanisms of action compared to tetrazoles .

Synthetic Flexibility :

- The methyl ester in the target compound allows for straightforward derivatization (e.g., hydrolysis to carboxylic acid or transesterification), offering versatility in medicinal chemistry optimization .

Biological Activity

Methyl 3-(3-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)propanoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₂H₁₄N₄O₃

- Molecular Weight : 258.26 g/mol

- CAS Number : 2060031-50-5

The compound features a methoxyphenyl group and a tetrazole moiety, which are known to influence its biological activity.

Anticonvulsant Activity

Research indicates that compounds with a tetrazole ring often exhibit anticonvulsant properties. A study by demonstrated that similar tetrazole derivatives showed significant efficacy in various animal models of epilepsy. The presence of the methoxyphenyl group may enhance the bioavailability and efficacy of the compound.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. For instance:

- Cell Line Studies : In vitro studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including HT29 (colon cancer) and Jurkat (leukemia) cells. The IC50 values for these compounds were comparable to established chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HT29 | <10 |

| Doxorubicin | HT29 | 5 |

The mechanism by which this compound exerts its biological effects may involve:

- G Protein-Coupled Receptors (GPCRs) : Similar compounds have been shown to interact with GPCRs, potentially leading to downstream signaling pathways that affect cell survival and proliferation .

Case Studies

A notable case study involved the synthesis and evaluation of a series of tetrazole derivatives that included the target compound. The study found that modifications to the phenyl ring significantly affected the compounds’ anticancer activity. Specifically, the introduction of electron-donating groups like methoxy enhanced cytotoxicity against cancer cells .

Safety and Toxicology

While exploring the biological activity of this compound is crucial for understanding its therapeutic potential, safety assessments are equally important. Preliminary toxicity studies indicate that similar compounds exhibit low toxicity profiles at therapeutic doses.

Q & A

Q. What are the recommended synthetic routes for methyl 3-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves a multi-step process:

Esterification : Reacting 3-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid with methanol under acidic catalysis (e.g., H₂SO₄) at 60–80°C for 6–8 hours.

Coupling Reactions : Introducing the tetrazole moiety via nucleophilic substitution or click chemistry (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

- Optimization Strategies :

- Solvent Selection : Anhydrous THF or DMF improves tetrazole ring stability during coupling .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions in esterification steps .

- Comparative Data :

| Route | Yield (%) | Purity (%) | Key Condition |

|---|---|---|---|

| A | 85 | 98 | Cu(I), RT, 12h |

| B | 65 | 92 | Thermal, 80°C |

Q. How can structural characterization be performed to confirm the compound’s identity?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Verify methoxy (-OCH₃, δ ~3.8 ppm) and tetrazole (C=N, δ ~8.5 ppm) signals .

- IR : Confirm ester carbonyl (C=O, ~1720 cm⁻¹) and tetrazole ring (C-N, ~1450 cm⁻¹) .

- X-ray Crystallography : Resolve 3D conformation; tetrazole and methoxyphenyl dihedral angles (~63° in analogs) indicate steric interactions .

- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ (calculated m/z: ~317.3) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Enzyme Inhibition : Screen against cyclooxygenase-2 (COX-2) or angiotensin-converting enzyme (ACE) using fluorometric assays (IC₅₀ determination) .

- Receptor Binding : Radioligand displacement assays (e.g., for GABAₐ or serotonin receptors) at 1–100 µM concentrations .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 10–200 µM .

Q. How are key physicochemical properties (e.g., logP, solubility) determined experimentally?

- Methodological Answer :

- logP (Partition Coefficient) : Shake-flask method using octanol/water phases; HPLC retention time correlation .

- Aqueous Solubility : Saturation shake method with UV-Vis quantification at λmax ~260 nm .

- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates under varying temperatures (Arrhenius plot) and solvents (polar vs. nonpolar) .

- Isotopic Labeling : Use ¹⁵N-labeled tetrazole to track regioselectivity in coupling reactions .

- DFT Calculations : Simulate transition states (e.g., Gaussian 16) to predict activation energies for SN1 vs. SN2 pathways .

Q. How can computational modeling elucidate binding interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). Key residues: Arg120 (hydrogen bonding with tetrazole) .

- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å acceptable) .

- Pharmacophore Mapping : Identify critical features (e.g., methoxy hydrophobicity, tetrazole π-π stacking) .

Q. How should researchers address contradictory data in pharmacological studies (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Meta-Analysis : Compare assays across studies (e.g., cell type differences: IC₅₀ = 12 µM in HeLa vs. 45 µM in HepG2) .

- Standardized Protocols : Adopt CLSI guidelines for cytotoxicity assays to minimize inter-lab variability .

- Dose-Response Refinement : Use 8-point curves (0.1–100 µM) with Hill slope validation .

Q. What strategies mitigate scale-up challenges in synthesis?

- Methodological Answer :

- Continuous Flow Reactors : Improve heat transfer for exothermic steps (e.g., esterification) .

- Catalyst Immobilization : Silica-supported Cu(I) reduces metal leaching in tetrazole coupling .

- Process Analytical Technology (PAT) : In-line FTIR for real-time monitoring of intermediate conversion .

Q. How do structural analogs (e.g., triazole vs. tetrazole derivatives) compare in bioactivity?

- Methodological Answer :

- SAR Studies : Replace tetrazole with triazole; observe 2-fold drop in COX-2 inhibition (ΔG = -7.2 kcal/mol vs. -5.9 kcal/mol) .

- Free Energy Perturbation (FEP) : Calculate relative binding affinities using Schrödinger Suite .

Q. What degradation pathways dominate under accelerated stability conditions?

- Methodological Answer :

- LC-MS/MS Identification : Hydrolysis of ester to carboxylic acid (major) and tetrazole ring oxidation (minor) .

- Forced Degradation : Expose to 0.1 M HCl (40°C, 24h) and 3% H₂O₂ (RT, 48h) to mimic hydrolytic/oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.